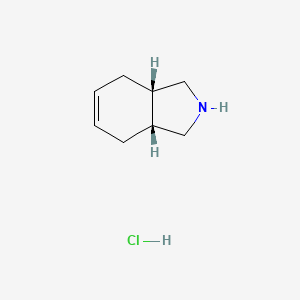
(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid” is an organic compound with the formula C10H8Cl4N2O2 . It is also known as Ethyl (2,4-dichlorophenyl) hydrazino] chloroacetate .
Synthesis Analysis
The synthesis of this compound can be carried out by reacting 2,4-dichlorobenzoic acid and hydrazine under alkaline conditions, leading to the formation of (2,4-dichlorophenyl) hydrazine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molar mass of 295.55, a predicted density of 1.43±0.1 g/cm3, a melting point of 98 °C, a predicted boiling point of 358.7±52.0 °C, and a flash point of 170.7°C .Aplicaciones Científicas De Investigación
Oxidative Stress Induction and Apoptosis in Stem Cells Research by Mahmoudinia et al. (2019) investigated the effects of 2,4-D on human dental pulp stem cells (hDPSCs), revealing that 2,4-D induces oxidative stress and apoptosis in these cells at higher concentrations. This study highlights the potential cellular and molecular impacts of 2,4-D exposure on stem cells, suggesting its utility in understanding the toxicological profiles of herbicides on human health at the cellular level (Mahmoudinia et al., 2019).
Degradation Techniques for Environmental Remediation Jaafarzadeh et al. (2018) focused on a hybrid process combining electrooxidation (EO) and Oxone for the degradation of 2,4-D from aqueous solutions. The study demonstrated a significant removal efficiency, suggesting the potential of advanced oxidation processes for the treatment of water contaminated with 2,4-D, reflecting its application in environmental remediation strategies (Jaafarzadeh et al., 2018).
Toxicology and Environmental Impact A scientometric review by Zuanazzi et al. (2020) analyzed global research trends on the toxicity of 2,4-D, highlighting its widespread environmental presence and potential health impacts. This comprehensive analysis provides insights into the scientific community's focus on understanding the toxicological effects of 2,4-D, suggesting ongoing concern and interest in its environmental and health-related consequences (Zuanazzi et al., 2020).
Bioremediation Potential Germaine et al. (2006) explored the use of bacterial endophytes to enhance the phytoremediation of 2,4-D contaminated substrates. Their findings indicate that inoculation with specific bacterial strains could improve the efficiency of plants in removing 2,4-D from the environment, showcasing the potential of combining microbial and plant-based approaches for the bioremediation of herbicide-contaminated areas (Germaine et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-11-4-8(13)14/h1-4,12H,(H,13,14)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJCKYVODIRPU-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)N/N=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)


![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2659115.png)
![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)


![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2659122.png)


![3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2659129.png)
![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2659133.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2659134.png)
